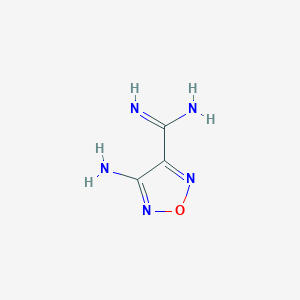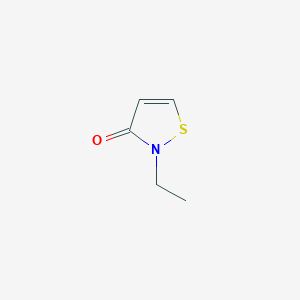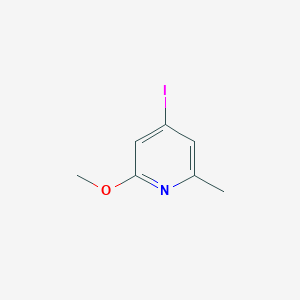
4-Amino-1,2,5-oxadiazole-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,2,5-oxadiazole-3-carboximidamide is a heterocyclic compound with the molecular formula C3H5N5O2. This compound is known for its unique structure, which includes an oxadiazole ring—a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of both amino and carboximidamide functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,2,5-oxadiazole-3-carboximidamide typically involves the reaction of amidoxime with carboxylic acid derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1,2,5-oxadiazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.
Substitution: The amino and carboximidamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different functional groups attached to the ring, enhancing their chemical and biological properties .
Scientific Research Applications
4-Amino-1,2,5-oxadiazole-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-Amino-1,2,5-oxadiazole-3-carboximidamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits the PI3K signaling pathway by binding to the active site of the enzyme, preventing its activation and subsequent downstream signaling. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is synthesized by reacting 4-Amino-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures.
INCB024360 (Epacadostat): A well-known inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), used in cancer immunotherapy.
Uniqueness: this compound stands out due to its dual functional groups (amino and carboximidamide), which provide versatility in chemical reactions and potential for diverse applications in research and industry. Its ability to inhibit key signaling pathways involved in cancer makes it a promising candidate for therapeutic development.
Properties
Molecular Formula |
C3H5N5O |
|---|---|
Molecular Weight |
127.11 g/mol |
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C3H5N5O/c4-2(5)1-3(6)8-9-7-1/h(H3,4,5)(H2,6,8) |
InChI Key |
YHIJOLKAHGHVML-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,3]Dithiolo[4,5-c][1,2,5]thiadiazol-5-one](/img/structure/B13097460.png)





![tert-Butyl 2-((3'-chloro-[1,1'-biphenyl]-4-yl)methylene)hydrazinecarboxylate](/img/structure/B13097489.png)


![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)



